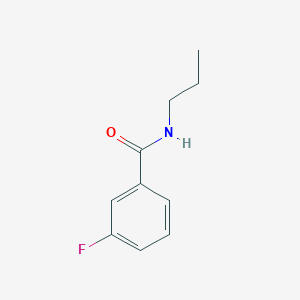![molecular formula C25H38N2O4 B3974539 1-[1-(4-phenylcyclohexyl)-4-piperidinyl]azepane oxalate](/img/structure/B3974539.png)
1-[1-(4-phenylcyclohexyl)-4-piperidinyl]azepane oxalate
Overview
Description
1-[1-(4-phenylcyclohexyl)-4-piperidinyl]azepane oxalate, also known as PCTA-19, is a synthetic compound that has been extensively studied for its potential therapeutic applications. PCTA-19 is a derivative of ketamine, a well-known anesthetic agent that has been used for decades. However, PCTA-19 has been found to have a more potent and longer-lasting effect than ketamine, making it a promising candidate for the treatment of various psychiatric and neurological disorders.
Mechanism of Action
The mechanism of action of 1-[1-(4-phenylcyclohexyl)-4-piperidinyl]azepane oxalate is not fully understood, but it is believed to involve the modulation of glutamate neurotransmission in the brain. Glutamate is an important neurotransmitter involved in various brain functions, including learning, memory, and mood regulation. This compound has been found to increase the activity of certain glutamate receptors, leading to increased synaptic plasticity and the formation of new neural connections.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in animal models. These include increased neural activity in certain brain regions, increased levels of certain neurotransmitters, and increased neurotrophic factor expression. These effects are thought to contribute to the antidepressant and anxiolytic effects of this compound.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-[1-(4-phenylcyclohexyl)-4-piperidinyl]azepane oxalate for scientific research is its high potency and selectivity. This allows for more precise and controlled experiments, reducing the risk of unwanted side effects or interactions with other compounds. However, the high potency of this compound also means that it must be handled with care and caution, as even small amounts can have significant effects.
Future Directions
There are many potential future directions for research on 1-[1-(4-phenylcyclohexyl)-4-piperidinyl]azepane oxalate. One area of interest is in the treatment of post-traumatic stress disorder (PTSD), a debilitating condition that affects millions of people worldwide. This compound has been found to have a beneficial effect on PTSD symptoms in animal models, and further research is needed to determine its potential as a treatment for humans. Other potential applications include the treatment of chronic pain, addiction, and neurodegenerative disorders such as Alzheimer's disease.
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of various psychiatric and neurological disorders. Its high potency and selectivity make it a valuable tool for scientific research, and further studies are needed to fully understand its mechanism of action and potential clinical applications.
Scientific Research Applications
1-[1-(4-phenylcyclohexyl)-4-piperidinyl]azepane oxalate has been the subject of numerous studies investigating its potential therapeutic applications. One of the most promising areas of research is in the treatment of depression, anxiety, and other mood disorders. This compound has been found to have a rapid and sustained antidepressant effect in animal models, with fewer side effects than traditional antidepressant medications.
properties
IUPAC Name |
oxalic acid;1-[1-(4-phenylcyclohexyl)piperidin-4-yl]azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2.C2H2O4/c1-2-7-17-24(16-6-1)23-14-18-25(19-15-23)22-12-10-21(11-13-22)20-8-4-3-5-9-20;3-1(4)2(5)6/h3-5,8-9,21-23H,1-2,6-7,10-19H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUXCZVLGXGWBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2S*,4R*,6S*)-2-(2-butyl-1H-imidazol-4-yl)-6-isobutyltetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B3974459.png)
![10-(4-chlorophenyl)-7-(2-furyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B3974483.png)
![17-(3-iodophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3974492.png)
amino]butan-1-ol](/img/structure/B3974503.png)
![1-phenyl-4-[1-(3-phenylpropyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3974504.png)
![2-[(2-methoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3974505.png)
![5-oxo-1-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-3-pyrrolidinecarboxamide](/img/structure/B3974509.png)
![4-tert-butyl-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide](/img/structure/B3974510.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3,5-dimethylbenzyl)-2,5-pyrrolidinedione](/img/structure/B3974516.png)
![1-[1-(2-chlorobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3974526.png)
![N-dibenzo[b,d]furan-3-yl-4-fluorobenzamide](/img/structure/B3974530.png)

![1-(2-methoxyphenyl)-4-[1-(4-nitrobenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3974536.png)
